

# Physicochemical Properties of 4-(Methylthio)aniline: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-(Methylthio)aniline

Cat. No.: B085588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-(Methylthio)aniline**. The information is presented in a structured format to facilitate easy access and comparison of data, crucial for applications in research and drug development.

## Quantitative Physicochemical Data

The key physicochemical properties of **4-(Methylthio)aniline** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NS	--INVALID-LINK--
Molecular Weight	139.22 g/mol	--INVALID-LINK--
Appearance	Clear colorless to yellow or brown liquid	--INVALID-LINK--
Boiling Point	272-273 °C	--INVALID-LINK--
Density	1.119 g/mL at 25 °C	--INVALID-LINK--
Refractive Index (n <sub>20/D</sub> )	1.639	--INVALID-LINK--

Table 2: Solubility and Partitioning Characteristics

Property	Value	Notes
LogP (Predicted)	1.8	This is a computationally predicted value.
Water Solubility	Data not available	Experimental data not found in the public literature.
Solubility in Organic Solvents	Data not available	Experimental data not found in the public literature.
pKa	Data not available	PubChem indicates the existence of a dataset, but no specific experimental value is provided. <a href="#">[1]</a>

Table 3: Spectroscopic Data

Spectrum Type	Key Peaks and Observations
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 7.21 (d, 2H), 6.66 (d, 2H), 3.54 (br s, 2H, -NH <sub>2</sub> ), 2.44 (s, 3H, -SCH <sub>3</sub> )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 145.1, 131.1, 125.8, 115.8, 18.8
Infrared (IR) - Neat	The spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 $\text{cm}^{-1}$ ), C-H stretching of the aromatic ring and methyl group (around 2850-3100 $\text{cm}^{-1}$ ), C=C stretching of the aromatic ring (around 1450-1600 $\text{cm}^{-1}$ ), and C-N and C-S stretching in the fingerprint region. <sup>[1]</sup>
UV-Vis	No specific absorption maxima ( $\lambda_{\text{max}}$ ) values were found in the public literature. Aromatic amines typically exhibit absorption bands in the UV region.

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **4-(Methylthio)aniline** are outlined below.

### Determination of Boiling Point

The boiling point of liquid **4-(Methylthio)aniline** can be determined using a distillation method or a micro-method such as the Siwoloboff method.

Protocol: Distillation Method

- **Apparatus Setup:** Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- **Sample Preparation:** Place a small volume (e.g., 5-10 mL) of **4-(Methylthio)aniline** and a few boiling chips into the round-bottom flask.
- **Heating:** Gently heat the flask using a heating mantle.

- Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

## Determination of Density

The density of liquid **4-(Methylthio)aniline** can be determined using a pycnometer.

Protocol: Pycnometer Method

- Pycnometer Preparation: Clean and dry a pycnometer of a known volume.
- Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.
- Mass of Pycnometer with Sample: Fill the pycnometer with **4-(Methylthio)aniline**, ensuring there are no air bubbles, and weigh it again.
- Temperature Control: The temperature of the sample should be maintained at a constant value (e.g., 25 °C) during the measurement.
- Calculation: The density is calculated by dividing the mass of the **4-(Methylthio)aniline** (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

## Determination of Refractive Index

The refractive index of liquid **4-(Methylthio)aniline** can be measured using a refractometer.

Protocol: Refractometer Method

- Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
- Sample Application: Place a few drops of **4-(Methylthio)aniline** onto the prism of the refractometer.
- Measurement: Close the prism and allow the temperature to equilibrate to the desired temperature (e.g., 20 °C).

- **Reading:** Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered. Read the refractive index value from the scale.

## Determination of Solubility

The solubility of **4-(Methylthio)aniline** in various solvents can be determined using the shake-flask method.

Protocol: Shake-Flask Method

- **Sample Preparation:** Add an excess amount of **4-(Methylthio)aniline** to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
- **Concentration Analysis:** Determine the concentration of **4-(Methylthio)aniline** in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mg/mL).

## Determination of pKa

The pKa of the anilinium ion of **4-(Methylthio)aniline** can be determined by potentiometric titration.

Protocol: Potentiometric Titration

- **Solution Preparation:** Prepare a dilute solution of **4-(Methylthio)aniline** in a suitable solvent (e.g., water or a water-cosolvent mixture).

- **Titration Setup:** Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
- **Data Collection:** Record the pH of the solution after each incremental addition of the acid titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

## Determination of Octanol-Water Partition Coefficient (LogP)

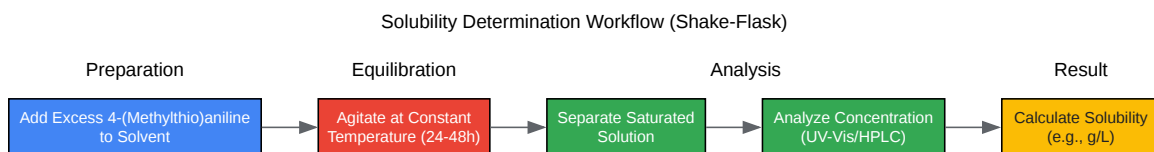
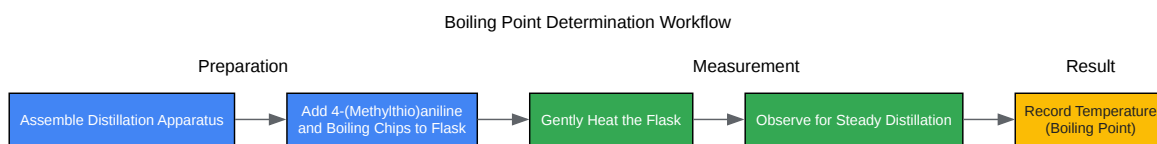
The LogP of **4-(Methylthio)aniline** can be determined using the shake-flask method.

Protocol: Shake-Flask Method for LogP

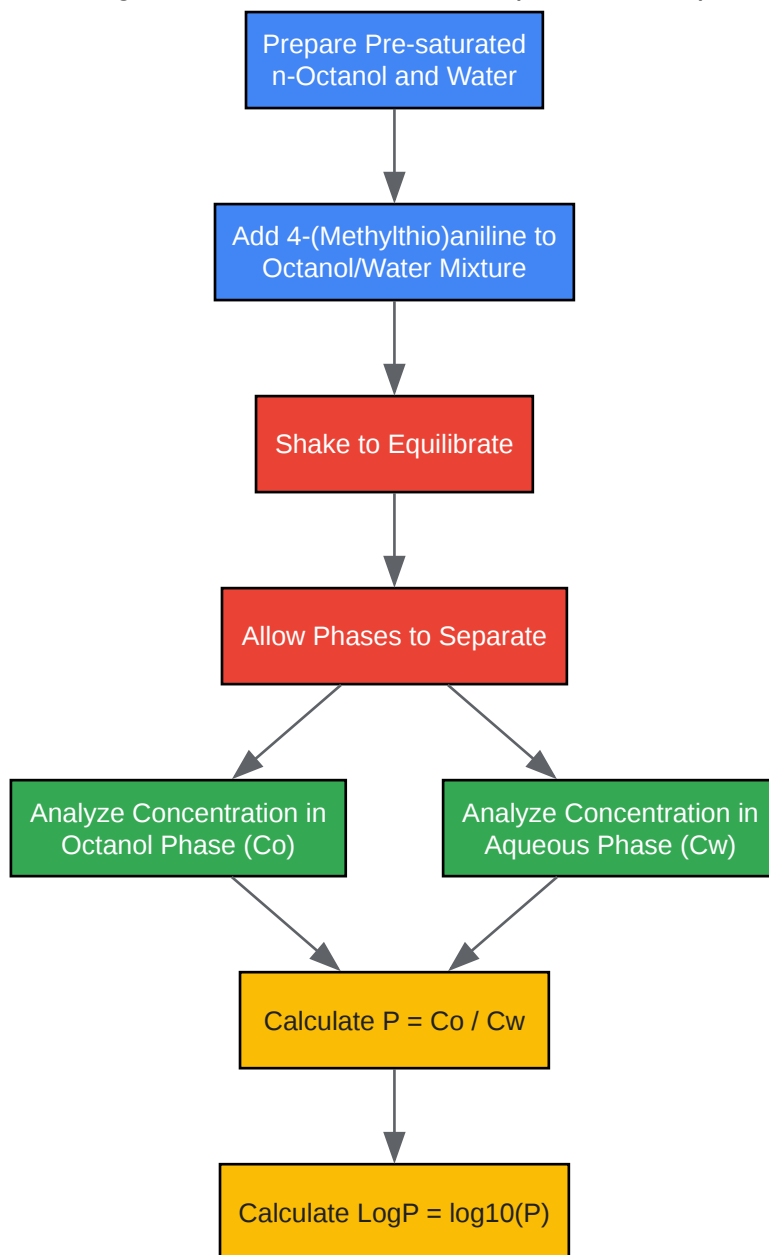
- **Solvent Saturation:** Pre-saturate n-octanol with water and water with n-octanol.
- **Partitioning:** Add a known amount of **4-(Methylthio)aniline** to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
- **Equilibration:** Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established.
- **Phase Separation:** Allow the two phases to separate completely.
- **Concentration Analysis:** Determine the concentration of **4-(Methylthio)aniline** in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- **Calculation:** The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

## Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the determination of key physicochemical properties.



## LogP Determination Workflow (Shake-Flask)



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## References

- 1. 4-(Methylthio)aniline | C<sub>7</sub>H<sub>9</sub>NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
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